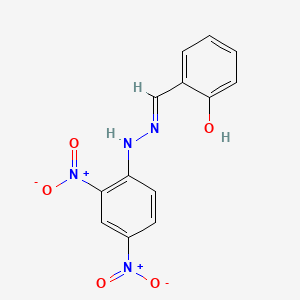

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone

Übersicht

Beschreibung

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is an organic compound with the molecular formula C13H10N4O5. It is a derivative of 2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. This compound is known for its yellow crystalline appearance and is widely used in various fields of research, particularly for the detection and quantification of carbonyl compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is carried out in an organic solvent such as methanol under mild conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions followed by purification processes such as recrystallization or chromatography to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes condensation reactions. It can also participate in substitution reactions due to the presence of reactive functional groups such as the hydroxyl and nitro groups .

Common Reagents and Conditions

Condensation Reactions: Typically involve aldehydes or ketones and hydrazine derivatives in organic solvents like methanol or ethanol.

Substitution Reactions: Can occur under basic or acidic conditions, often using reagents like sodium hydroxide or hydrochloric acid.

Major Products

The major products formed from these reactions are hydrazones, which are characterized by the presence of the C=N-NH functional group. These products are often used as intermediates in the synthesis of more complex organic compounds .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

- Detection of Carbonyl Compounds : The primary application of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is in the detection and quantification of carbonyl compounds. The formation of hydrazones from carbonyls allows for easy identification and measurement through spectroscopic methods .

- Use in Chromatography : It is commonly employed in high-performance liquid chromatography (HPLC) for the analysis of aldehydes and ketones. The hydrazone derivatives formed are more stable and can be easily separated and quantified .

Biological Research

- Enzyme-Catalyzed Reactions : In biochemical studies, this compound is used to investigate enzyme-catalyzed reactions involving carbonyl substrates. Its ability to form stable complexes assists in understanding enzyme mechanisms and kinetics.

- Antimicrobial Activity : Preliminary studies have indicated potential antimicrobial properties against various pathogens. Research is ongoing to explore its efficacy against specific cancer cell lines, highlighting its potential as a therapeutic agent .

Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the synthesis of various specialty chemicals and dyes. Its reactive functional groups facilitate further chemical transformations necessary for industrial applications .

- Dye Production : Due to its vibrant color, it is utilized in the production of dyes that find applications in textiles and other materials .

Case Study 1: Analytical Chemistry Application

A study conducted by Zegota (1999) demonstrated the effectiveness of using this compound in determining airborne aldehydes through a modified HPLC method. The results indicated high sensitivity and specificity for various carbonyl compounds, making it a reliable analytical tool.

Research by Cordis et al. (1998) investigated the cytotoxic effects of this compound on several cancer cell lines. The study found that certain concentrations exhibited significant growth inhibition, suggesting potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dinitrophenylhydrazine: A closely related compound used for similar applications in carbonyl compound detection.

2,4-Dihydroxybenzaldehyde: Another derivative of benzaldehyde with similar chemical properties but different applications.

Uniqueness

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is unique due to its dual functional groups (hydroxyl and nitro) which enhance its reactivity and stability in forming hydrazone derivatives. This makes it particularly useful in analytical chemistry for the precise detection and quantification of carbonyl compounds.

Biologische Aktivität

2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone (abbreviated as HBDNH) is an organic compound with significant biological activity. Its molecular formula is C13H10N4O5, and it is primarily recognized for its role in analytical chemistry and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Overview of Biological Activity

HBDNH exhibits various biological activities, particularly in the fields of microbiology and medicinal chemistry. Its structure enables it to interact with carbonyl compounds, facilitating the formation of stable hydrazone derivatives. This property is not only useful for analytical purposes but also suggests potential therapeutic applications.

The primary mechanism of action for HBDNH involves the formation of hydrazones through nucleophilic attack by the hydrazine nitrogen on carbonyl carbon atoms. This reaction leads to the elimination of water and results in a stable product that can be quantified or utilized in further reactions .

In biological contexts, HBDNH has been studied for its antimicrobial properties. It has shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. The compound's ability to modulate resistance in microbial strains further enhances its potential as an antimicrobial agent .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of HBDNH and related compounds:

- Study by Amengor et al. (2020) : This study synthesized a library of phenylhydrazones, including derivatives similar to HBDNH, and evaluated their antimicrobial activities against six microorganisms. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 138 µM against Klebsiella pneumoniae and 165 µM against Streptococcus pneumoniae.

- Case Study on Resistance Modulation : Another significant finding was that one derivative demonstrated high resistance modulation activity at a concentration of 1.078 µM against Streptococcus pneumoniae, suggesting that HBDNH could enhance the efficacy of existing antibiotics by overcoming resistance mechanisms .

Cytotoxicity Studies

Research has also explored the cytotoxic effects of HBDNH on cancer cell lines:

- Cytotoxic Effects : HBDNH has been tested for cytotoxicity against various cancer cell lines, showing promising results in inhibiting cell growth. The specific pathways through which these effects occur are still under investigation but may involve oxidative stress mechanisms and apoptosis induction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of HBDNH, a comparison with similar compounds is beneficial.

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,4-Dinitrophenylhydrazine | Hydrazone | Used for carbonyl detection; less bioactive than HBDNH |

| 2-Hydroxybenzaldehyde | Aldehyde | Basic carbonyl activity; lacks hydrazone stability |

| 3-Ethoxy-2-hydroxybenzaldehyde 2,4-DNPH | Related hydrazone | Similar applications; different substituents influence reactivity |

Eigenschaften

IUPAC Name |

2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O5/c18-13-4-2-1-3-9(13)8-14-15-11-6-5-10(16(19)20)7-12(11)17(21)22/h1-8,15,18H/b14-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOPIKWRRWNIRV-RIYZIHGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20418825 | |

| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-76-5 | |

| Record name | NSC405687 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20418825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What can the crystal structure tell us about the characteristics of 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone derivatives?

A1: While the research paper [] focuses on 3-Ethoxy-2-hydroxybenzaldehyde 2,4-dinitrophenylhydrazone, it provides valuable insights into the structural characteristics of this class of compounds. The study reveals that the molecule exhibits a near-planar conformation with a small dihedral angle [] between the benzene rings. This planarity could be a crucial factor influencing the molecule's potential interactions with biological targets or its arrangement within a crystal lattice. Furthermore, the presence of intramolecular hydrogen bonds, specifically N—H⋯O and O—H⋯O, leading to the formation of S(6) and S(5) ring motifs, is noteworthy []. These interactions likely contribute to the compound's stability and could influence its solubility and other physicochemical properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.